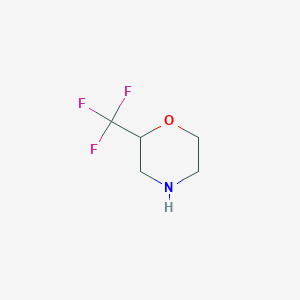

2-(Trifluoromethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAZCYUQNNFOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)morpholine

Introduction: The Strategic Fusion of Morpholine and Trifluoromethyl Moieties in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] Its unique structural and electronic features often lead to favorable pharmacokinetic profiles.[1] Parallelly, the introduction of a trifluoromethyl (CF₃) group is a well-established strategy to enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The strong electron-withdrawing nature of the CF₃ group can also modulate the basicity of the parent molecule.[2] The convergence of these two privileged scaffolds in 2-(trifluoromethyl)morpholine creates a chiral building block of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis and characterization of this valuable compound, offering insights into various synthetic strategies and detailed analytical protocols for its structural elucidation and purity assessment.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be approached through several strategic disconnections. The choice of a particular route often depends on the desired scale, stereochemical outcome, and the availability of starting materials.

Ring-Opening of 2-(Trifluoromethyl)oxirane: A Scalable and Convergent Approach

A highly effective and scalable method for the synthesis of racemic and enantiomerically pure this compound commences with the commercially available 2-trifluoromethyloxirane.[4] This strategy is predicated on the regioselective ring-opening of the epoxide by an appropriate amine precursor, followed by cyclization.

Reaction Workflow:

Figure 1: Synthesis of this compound from 2-(Trifluoromethyl)oxirane.

Experimental Protocol:

-

Nucleophilic Ring-Opening: To a solution of 2-(trifluoromethyl)oxirane in a suitable solvent such as isopropanol, add ethanolamine portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Activation of the Primary Hydroxyl Group: The resulting amino alcohol is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in an aprotic solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C). This step converts the primary hydroxyl group into a good leaving group.

-

Intramolecular Cyclization: A base, such as potassium carbonate, is added to the reaction mixture, and it is heated to effect an intramolecular Williamson ether synthesis (S_N2 reaction), leading to the formation of the morpholine ring.

-

Purification: The crude product is then purified by distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of 2-(trifluoromethyl)oxirane as a starting material directly installs the trifluoromethyl group at the desired position.

-

The regioselectivity of the epoxide ring-opening is controlled by the nucleophilic attack of the amine at the less sterically hindered carbon.

-

Activation of the primary hydroxyl group is crucial for the subsequent intramolecular cyclization, as hydroxyl groups are poor leaving groups.

-

The choice of base in the cyclization step is important to deprotonate the secondary amine and facilitate the nucleophilic attack without causing significant side reactions.

Asymmetric Hydrogenation of Dehydromorpholines: An Enantioselective Approach

For accessing enantiomerically pure this compound, asymmetric hydrogenation of a corresponding 2-substituted dehydromorpholine precursor is a powerful strategy.[5][6][7] This method relies on the use of a chiral transition-metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity.

Reaction Workflow:

Figure 2: Asymmetric synthesis of this compound via hydrogenation.

Experimental Protocol:

-

Substrate Preparation: The N-protected-2-(trifluoromethyl)-dehydromorpholine precursor is synthesized through multi-step sequences, often involving the condensation of an appropriate amino alcohol derivative with a trifluoromethyl-containing building block, followed by elimination to form the double bond.

-

Asymmetric Hydrogenation: The dehydromorpholine substrate is dissolved in a suitable solvent (e.g., methanol, dichloromethane) and placed in a high-pressure reactor. A chiral rhodium catalyst, such as one bearing a large bite angle bisphosphine ligand, is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the reaction is complete.

-

Deprotection: The protecting group on the nitrogen atom is removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final enantiomerically pure product.

-

Purification and Enantiomeric Excess Determination: The product is purified by chromatography, and the enantiomeric excess (ee) is determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Causality Behind Experimental Choices:

-

The N-protecting group is essential to prevent catalyst poisoning by the free amine and to influence the conformation of the substrate, which can impact enantioselectivity.

-

The choice of the chiral ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the metal center that directs the hydrogenation to one face of the double bond.

-

Reaction parameters such as solvent, temperature, and hydrogen pressure can significantly affect the reaction rate and enantioselectivity and must be optimized for each specific substrate-catalyst combination.

Other Synthetic Approaches

Other notable methods for the synthesis of the morpholine ring, which can be adapted for this compound, include:

-

Conversion of 1,2-Amino Alcohols: A redox-neutral process using inexpensive reagents like ethylene sulfate and potassium tert-butoxide has been developed for the conversion of 1,2-amino alcohols to morpholines.[2]

-

Palladium-Catalyzed Carboamination: This advanced strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamine derivatives.[2]

-

Radical Trifluoromethylation: This approach could involve the addition of a trifluoromethyl radical across a double bond in a suitable alkene precursor, followed by cyclization. Photoredox catalysis is a modern tool for generating trifluoromethyl radicals under mild conditions.[2]

Characterization of this compound: A Spectroscopic and Spectrometric Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the protons in the morpholine ring. The strong electron-withdrawing effect of the trifluoromethyl group significantly deshields the adjacent proton at the C2 position. The protons on the carbons adjacent to the oxygen and nitrogen atoms also exhibit characteristic chemical shifts. The signals for the morpholine ring protons typically appear as complex multiplets due to geminal and vicinal couplings.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the carbon framework of the molecule. Distinct signals are observed for each of the four unique carbon atoms in the morpholine ring and the carbon of the trifluoromethyl group. The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal (often a singlet or a narrowly split multiplet depending on adjacent protons) is expected in the ¹⁹F NMR spectrum, confirming the presence of the CF₃ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-2 | 3.5 - 4.0 | m |

| ¹H | H-3 | 3.8 - 4.2 | m |

| ¹H | H-5 | 3.6 - 4.0 | m |

| ¹H | H-6 | 2.8 - 3.2 | m |

| ¹H | NH | 1.5 - 2.5 | br s |

| ¹³C | C-2 | ~75-85 | q |

| ¹³C | C-3 | ~65-75 | - |

| ¹³C | C-5 | ~65-75 | - |

| ¹³C | C-6 | ~45-55 | - |

| ¹³C | CF₃ | ~120-130 | q |

Note: These are predicted values and can vary based on the solvent and experimental conditions.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Proposed Fragment Ion | Description of Loss |

| 155 | [C₅H₈F₃NO]⁺ | Molecular Ion (M⁺) |

| 154 | [C₅H₇F₃NO]⁺ | Loss of a hydrogen atom (M-1) |

| 86 | [C₄H₈NO]⁺ | Loss of the trifluoromethyl group (•CF₃) |

| 56 | [C₃H₆N]⁺ | Fragment resulting from ring cleavage |

Note: This table is predictive and based on common fragmentation patterns of related structures. Actual experimental data may show variations.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3500 | N-H stretch (secondary amine) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| 1100 - 1300 | C-F stretch (strong) |

| 1050 - 1150 | C-O-C stretch (ether) |

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery. Its synthesis can be achieved through various strategic routes, with the ring-opening of 2-(trifluoromethyl)oxirane offering a scalable approach and asymmetric hydrogenation of dehydromorpholines providing access to enantiomerically pure forms. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust analytical toolkit for the comprehensive characterization of this important molecule, ensuring its identity, structure, and purity for subsequent applications in the development of novel therapeutic agents.

References

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science, 12(43), 14467–14472. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.

-

Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. (2020). The Journal of Organic Chemistry, 85(15), 9639–9654. [Link]

-

Usachev, B. I., & Sosnovskikh, V. Y. (2001). 2-Polyfluoroalkylchromones 6. Synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones. Chemistry of Heterocyclic Compounds, 37(1), 25–29. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(4), 947. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals, 18(7), 1234. [Link]

-

Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2021). Chemistry – A European Journal, 27(42), 10834–10840. [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

(2S)-2-(trifluoromethyl)morpholine hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

-

Morpholine. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

Natural products and ring-closing metathesis: synthesis of sterically congested olefins. (2018). Natural Product Reports, 35(1), 74–91. [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry, 88(10), 6549–6554. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. [Link]

-

On the Introduction of a Trifluoromethyl Substituent in the Epothilone Setting: Chemical Issues Related to Ring Forming Olefin Metathesis and Earliest Biological Findings. (2002). Organic Letters, 4(23), 4081–4084. [Link]

-

Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved January 19, 2026, from [Link]

-

Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

-

SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1. (2023). From Chemistry Towards Technology Step-By-Step, 4(3), 69–75. [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

-

Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (2007). Organic & Biomolecular Chemistry, 5(18), 2971–2979. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). Journal of the American Chemical Society, 146(43), 29847–29856. [Link]

-

Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

-

IR Spectroscopy. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a bioisostere frequently employed to enhance metabolic stability, lipophilicity, and binding affinity.[1] When coupled with the morpholine ring, a privileged structure in drug discovery known to improve aqueous solubility and pharmacokinetic profiles, the resulting 2-(trifluoromethyl)morpholine emerges as a valuable building block for novel therapeutics.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and handling for researchers in the pharmaceutical and life sciences.

Core Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. The introduction of the strongly electron-withdrawing trifluoromethyl group at the 2-position of the morpholine ring significantly influences its electronic and physical characteristics compared to the parent heterocycle.

| Property | Value | Source |

| Molecular Formula | C₅H₈F₃NO | [3] |

| Molecular Weight | 155.12 g/mol | [3] |

| CAS Number | 1196532-95-2 | [3] |

| Boiling Point (Predicted) | 128.5 ± 35.0 °C | N/A |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 7.46 ± 0.40 | N/A |

| LogP (Calculated) | 0.6 | [3] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | [3] |

Note: Some physical properties are predicted values and should be confirmed experimentally.

Synthesis and Structural Elucidation

The synthesis of this compound is scalably achieved from commercially available precursors, making it an accessible building block for extensive research programs.[2]

Synthetic Pathway Overview

The primary synthetic route commences from 2-trifluoromethyloxirane. This strained epoxide serves as a key electrophile, which, upon reaction with a suitable amine source, undergoes ring-opening to form an amino alcohol intermediate. Subsequent intramolecular cyclization, often facilitated by a suitable leaving group on the alcohol, yields the desired morpholine ring. The overall process is a robust method for producing multigram quantities of this compound.[2]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Racemic this compound

The following is a representative protocol and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

2-(Trifluoromethyloxirane)

-

Ethanolamine

-

Suitable solvent (e.g., Methanol)

-

Base (e.g., Potassium Carbonate)

-

Reagents for mesylation/tosylation (e.g., Mesyl chloride, Triethylamine)

-

Reagents for workup and purification (e.g., Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel)

Step 1: Ring-Opening of the Epoxide

-

To a solution of 2-(trifluoromethyloxirane) in methanol, add ethanolamine dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the crude amino alcohol intermediate in dichloromethane and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of mesyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Intramolecular Cyclization

-

To the reaction mixture from Step 2, add a solution of potassium carbonate in water.

-

Heat the mixture to reflux and stir vigorously for 12-24 hours.

-

Monitor the formation of the morpholine ring by TLC or GC-MS.

Step 4: Workup and Purification

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons. The proton at the C2 position, adjacent to the trifluoromethyl group, will be significantly deshielded and appear as a complex multiplet. The protons on the carbons adjacent to the oxygen and nitrogen atoms will also exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The C2 carbon will also show a downfield shift due to the electron-withdrawing effect of the -CF3 group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C-O-C stretching vibrations of the morpholine ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.

Hazard Identification: The hydrochloride salt of (2S)-2-(trifluoromethyl)morpholine is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Applications in Drug Discovery

The unique combination of the trifluoromethyl group and the morpholine scaffold makes this compound a highly attractive building block in medicinal chemistry. Its incorporation into drug candidates can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group are resistant to metabolic cleavage, potentially increasing the in vivo half-life of a drug.

-

Increased Lipophilicity: The -CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Modulation of Basicity: The electron-withdrawing nature of the -CF3 group lowers the pKa of the morpholine nitrogen, reducing its basicity. This can be advantageous for optimizing drug-target interactions and reducing off-target effects.[2]

-

Improved Pharmacokinetic Profile: The morpholine moiety itself is known to impart favorable pharmacokinetic properties, including improved aqueous solubility and absorption.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its well-defined physicochemical properties, coupled with a scalable synthetic route, make it an important tool for medicinal chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of innovative drug discovery.

References

- U.S.

-

PubChem Compound Summary for CID 68285203, (2S)-2-(trifluoromethyl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]

- European Patent 1087966B1, Chemical synthesis of morpholine deriv

-

Stockdale, T. P.; Williams, C. M. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

-

Wijtmans, R.; et al. Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

-

PubChem Compound Summary for CID 53534845, this compound. National Center for Biotechnology Information. [Link]

-

Katritzky, A. R.; Akhmedov, N. G.; Yang, H.; Dennis Hall, C. 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry2005 , 43 (8), 673-675. [Link]

-

Design of Trifluoroalkenyl Iodonium Salts for a Hypervalency-Aided Alkenylation-Cyclization Strategy: Metal-Free Construction of Trifluoromethyl-Heterocycles. SciSpace. [Link]

-

Katritzky, A. R.; et al. 1H and13C NMR spectra ofN-substituted morpholines. Sci-Hub. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

- U.S. Patent 4,647,663 A, Synthesis of morpholine.

- U.S.

- Chinese Patent 109928939A, A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

-

Grellepois, F.; et al. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. [Link]

Sources

- 1. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]

- 2. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

2-(Trifluoromethyl)morpholine CAS number and IUPAC name

An In-depth Technical Guide to 2-(Trifluoromethyl)morpholine: A Core Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental chemical identity, including its CAS number and IUPAC name, and delve into its crucial physicochemical properties, stereochemistry, and synthesis. The guide will further detail its spectroscopic signature, reactivity profile, and established applications as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated scaffold.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular motifs are deemed "privileged" for their consistent appearance in a wide range of biologically active compounds. The morpholine ring is one such scaffold, prized for its ability to improve physicochemical properties like solubility and for conferring favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) upon drug candidates[1][2][3].

Simultaneously, the introduction of fluorine, particularly as a trifluoromethyl (-CF3) group, has become a cornerstone strategy in drug design. The -CF3 group is a powerful modulator of a molecule's properties, known to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, which can lead to improved binding affinity with biological targets[1][4].

This compound represents the strategic union of these two powerful components. This guide elucidates the chemistry and application of this versatile building block, which serves as a critical starting point for creating complex molecules with fine-tuned therapeutic potential.

Compound Profile and Identifiers

The fundamental identification of a chemical entity is paramount for research, procurement, and regulatory compliance. This compound is identified by the following key descriptors.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1196532-95-2 | [1][5] |

| Molecular Formula | C₅H₈F₃NO | [5][6] |

| Molecular Weight | 155.12 g/mol | [1][5][6] |

| InChIKey | OVAZCYUQNNFOKS-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | C1COC(CN1)C(F)(F)F | [5] |

Note: This information pertains to the racemic mixture. Enantiomer-specific and salt forms have distinct CAS numbers (e.g., (2S)-isomer: 1393524-24-7, (2R)-isomer: 1393524-15-6, Hydrochloride salt: 1196152-51-8).[6][7][8]

Physicochemical Properties & Stereochemical Considerations

The unique properties of this compound arise directly from its structure.

Stereochemistry : The substitution of the trifluoromethyl group at the C2 position of the morpholine ring creates a chiral center. Consequently, the compound exists as a pair of enantiomers: (R)-2-(trifluoromethyl)morpholine and (S)-2-(trifluoromethyl)morpholine. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different interactions with chiral biological targets like enzymes and receptors. Access to enantiomerically pure forms is therefore highly desirable in drug development programs.

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. A scalable and frequently cited method commences from a commercially available chiral precursor, demonstrating its accessibility for larger-scale drug discovery efforts.[9]

Key Protocol: Synthesis from 2-(Trifluoromethyl)oxirane

This procedure highlights a robust pathway to generate multigram quantities of the target compound.[9]

Step 1: Ring Opening of Oxirane

-

Reactants: 2-(Trifluoromethyl)oxirane and a suitable amine precursor (e.g., an N-protected ethanolamine derivative).

-

Mechanism: The strained oxirane ring is opened via nucleophilic attack by the amine. This step is often regioselective, with the nucleophile attacking the less sterically hindered carbon.

-

Rationale: Starting with an enantiomerically pure oxirane allows for the synthesis of a specific enantiomer of the final product, preserving stereochemical integrity.

Step 2: Deprotection and Cyclization

-

Process: The intermediate amino alcohol undergoes deprotection (if necessary) followed by an intramolecular cyclization to form the six-membered morpholine ring.

-

Conditions: This ring-closing step is typically promoted by a base and may involve converting the terminal alcohol into a better leaving group (e.g., a tosylate) to facilitate intramolecular Williamson ether synthesis.

-

Rationale: This two-step sequence provides a controlled and efficient method for constructing the core heterocyclic system.

Other advanced strategies for morpholine synthesis include palladium-catalyzed carboamination or hydroamination reactions, which can offer high stereoselectivity.[1]

Spectroscopic Analysis

Structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by complex multiplets for the morpholine ring protons. The strong electron-withdrawing nature of the -CF3 group significantly deshields the adjacent proton at the C2 position, causing its signal to appear further downfield.

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the four unique carbons of the morpholine ring and the carbon of the -CF3 group. The C2 carbon will be significantly influenced by the fluorine atoms, as will the -CF3 carbon, which will appear as a quartet due to C-F coupling.

¹⁹F NMR Spectroscopy : This is a crucial technique for confirming the presence of the trifluoromethyl group. It will show a singlet for the three equivalent fluorine atoms.

| Predicted NMR Data | |

| Technique | Predicted Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | H-2: 3.5 - 4.0 (m) H-3, H-5: 3.6 - 4.2 (m) H-6: 2.8 - 3.2 (m) NH: 1.5 - 2.5 (br s) |

| ¹³C NMR | Signals for 4 morpholine carbons + 1 CF₃ carbon |

| ¹⁹F NMR | Singlet characteristic of a CF₃ group |

| Note: Predicted values are based on typical ranges and can vary with solvent and experimental conditions.[1] |

Reactivity and Applications in Drug Discovery

The utility of this compound as a building block stems from its predictable reactivity.

-

N-Functionalization : The secondary amine of the morpholine ring is a nucleophilic site, readily participating in reactions such as alkylation, acylation, and reductive amination. This allows for the straightforward attachment of various substituents and pharmacophores at the nitrogen atom, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

-

Stability of the -CF3 Group : The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable and resistant to metabolic degradation.[1] This inherent stability is a key advantage, as it helps prolong the half-life of drug candidates in vivo.

Established Applications : This compound serves as a key reactant in the synthesis of novel therapeutics. For example, it has been used in the preparation of 5-substituted 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-one derivatives, which have been investigated as potential allosteric modulators of the mGluR2 receptor for treating neurological and psychiatric disorders.[10] Its incorporation into molecules targeting a wide range of biological systems underscores its importance in modern drug discovery programs.[1][4][11]

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely published, hazard information can be inferred from its structural components (morpholine) and its hydrochloride salt.

-

General Hazards : The hydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12]

-

Handling Precautions : Standard laboratory safety protocols should be strictly followed.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]

-

Avoid contact with skin, eyes, and clothing.[14]

-

In case of contact, rinse the affected area thoroughly with water and seek medical advice.[14]

-

Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is a high-value chemical scaffold that effectively combines the pharmacokinetic advantages of the morpholine ring with the metabolic stability and unique electronic properties of the trifluoromethyl group. Its accessible synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. As the demand for more sophisticated and effective therapeutics grows, the strategic use of building blocks like this compound will continue to be a critical element in the design and discovery of next-generation drugs for a wide spectrum of diseases.

References

- This compound | 1196532-95-2 | Benchchem. (URL: )

-

This compound | C5H8F3NO | CID 53534845. PubChem, National Center for Biotechnology Information. (URL: [Link])

-

(2S)-2-(trifluoromethyl)morpholine hydrochloride | C5H9ClF3NO | CID 68285203. PubChem, National Center for Biotechnology Information. (URL: [Link])

-

This compound hydrochloride | 1196152-51-8. J&K Scientific LLC. (URL: [Link])

-

Morpholine, 2-fluoro-2-(trifluoromethyl)- | C5H7F4NO | CID 165356568. PubChem, National Center for Biotechnology Information. (URL: [Link])

- Chemical synthesis of morpholine derivatives.

-

Synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones. Red de Investigadores Ecuatorianos. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. (URL: [Link])

-

This compound hydrochloride | C5H9ClF3NO | CID 53534844. PubChem, National Center for Biotechnology Information. (URL: [Link])

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Morpholine - SAFETY DATA SHEET. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, National Center for Biotechnology Information. (URL: [Link])

-

N-(3,3,3-TRIFLUORO-2-TRIFLUOROMETHYLPROPYL)-MORPHOLINE. SpectraBase. (URL: [Link])

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C5H8F3NO | CID 53534845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-Trifluoromethyl-morpholine hydrochloride CAS#: 1196152-51-8 [amp.chemicalbook.com]

- 8. (2R)-2-(TRIFLUOROMETHYL)MORPHOLINE CAS#: 1393524-15-6 [amp.chemicalbook.com]

- 9. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 10. 2-TrifluoroMethylMorpholine CAS#: 1196532-95-2 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. (2S)-2-(trifluoromethyl)morpholine hydrochloride | C5H9ClF3NO | CID 68285203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to (R)- and (S)-2-(Trifluoromethyl)morpholine Enantiomers

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, celebrated for its favorable pharmacokinetic properties.[1] The strategic introduction of a trifluoromethyl (CF₃) group at the C2 position creates a chiral center, yielding the enantiomeric pair: (R)- and (S)-2-(trifluoromethyl)morpholine. This modification significantly enhances metabolic stability, lipophilicity, and binding affinity, making these enantiomers highly sought-after building blocks in modern drug discovery.[2][3] This guide provides an in-depth technical overview of the synthesis, chiral separation, analytical characterization, and applications of these pivotal enantiomers, tailored for researchers, scientists, and drug development professionals.

PART 1: The Strategic Importance of Fluorination in Morpholine Scaffolds

The incorporation of fluorine, and specifically the trifluoromethyl group, into drug candidates is a well-established strategy to modulate key physicochemical and pharmacological properties.[3] The CF₃ group is a powerful bioisostere for a methyl group but possesses significantly different electronic properties.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pKa, conformation, membrane permeability, and metabolic stability.[5][6]

When installed on the morpholine ring at the C2 position, the CF₃ group imparts several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism. This can block a potential metabolic hotspot, increasing the drug's half-life and reducing the required dose.[3]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and enhance its interaction with hydrophobic pockets in biological targets.[6]

-

Modulated Basicity: The inductive electron-withdrawing effect of the CF₃ group lowers the pKa of the morpholine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects.

-

Stereoelectronic Effects: The presence of a chiral center at C2 allows for stereospecific interactions with biological targets. It is common for enantiomers to exhibit vastly different pharmacological activities, with one being potent (the eutomer) and the other being inactive or even causing undesired side effects (the distomer).[7][8]

These combined properties make 2-(trifluoromethyl)morpholine a privileged scaffold in the design of new chemical entities.

PART 2: Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure (R)- and (S)-2-(trifluoromethyl)morpholine is a critical challenge that can be addressed through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for downstream separation. Several catalytic methods have been developed for the synthesis of C2-substituted chiral morpholines.

One powerful approach is the asymmetric hydrogenation of dehydromorpholine precursors . This method utilizes chiral catalysts, often rhodium complexes with large bite-angle bisphosphine ligands, to achieve high enantioselectivity (up to 99% ee) and quantitative yields.[9][10] The key to this process is the formation of a stereocenter after the morpholine ring has already been constructed.[11][12]

Another strategy involves organocatalysis to construct the chiral center before or during cyclization .[13][14] For instance, an enantioselective α-chlorination of an aldehyde, followed by reductive amination with an appropriate amino alcohol and subsequent base-induced cyclization, can yield C2-functionalized morpholines with good to excellent enantiomeric excess.[13]

Chiral Resolution: Separating the Enantiomers

When a racemic mixture of this compound is synthesized, chiral resolution is necessary to isolate the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique.[15][16]

Causality Behind Method Selection:

The choice of CSP and mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[17] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[18]

| Parameter | Typical Starting Conditions | Rationale & Optimization Strategy |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® series) | These phases offer a variety of chiral recognition mechanisms (hydrogen bonding, π-π interactions, steric hindrance). Screening multiple CSPs is essential as selectivity is often unpredictable.[18][19] |

| Mobile Phase Mode | Normal Phase (e.g., Hexane/Ethanol) | Often provides better selectivity for polar compounds like morpholines. The ratio of the alcohol modifier is a key parameter to optimize resolution and retention time.[19] |

| Mobile Phase Additive | 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) | The basic nitrogen of the morpholine can cause peak tailing. A basic additive like DEA suppresses silanol interactions on the silica support. An acidic additive can be used if the analyte is basic and the CSP has acidic sites. |

| Flow Rate & Temperature | 1.0 mL/min, 25 °C | Lower flow rates can improve resolution but increase analysis time. Temperature affects the thermodynamics of the chiral recognition process and can be adjusted to improve separation. |

PART 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the (R)- and (S)-enantiomers.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The morpholine ring typically shows a distinct pattern of multiplets for the methylene protons.[20]

-

¹³C NMR: Confirms the carbon skeleton.

-

¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds.[21] The trifluoromethyl group will appear as a singlet (or a doublet if coupled to a nearby proton), providing a clear signature for the presence and electronic environment of the CF₃ group.[22][23]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[24]

Chiral Purity Determination

The determination of enantiomeric excess (ee%) is critical. Analytical chiral HPLC or Supercritical Fluid Chromatography (SFC) is the gold standard.[15][25]

The protocol involves developing an analytical method that provides baseline separation (Resolution, Rs > 1.5) of the two enantiomers. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Formula for Enantiomeric Excess (ee%): ee% = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

PART 4: Detailed Experimental Protocols

Protocol: Synthesis of Racemic this compound

This protocol is a representative example based on established synthetic routes starting from commercially available materials like 2-trifluoromethyloxirane.[26]

-

Reaction Setup: To a solution of 2-(aminomethyl)ethanol (1.0 eq) in a suitable solvent such as methanol in a round-bottom flask, add commercially available (R/S)-2-(trifluoromethyl)oxirane (1.1 eq) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cyclization: Cool the reaction mixture to 0 °C. Add a dehydrating agent (e.g., concentrated sulfuric acid, dropwise) to catalyze the intramolecular cyclization.

-

Work-up: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield racemic this compound.

Protocol: Analytical Chiral HPLC for ee% Determination

-

System Preparation: Equip an HPLC system with a suitable chiral column (e.g., Lux® Cellulose-1 or Chiralpak® AD-H).

-

Mobile Phase: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

-

Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection & Analysis: Inject 5-10 µL of the sample solution. Run the analysis for a sufficient time to allow for the elution of both enantiomers.

-

Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers and calculate the enantiomeric excess (ee%) using the formula provided above.

PART 5: Applications in Drug Discovery

The this compound scaffold is present in numerous bioactive compounds and clinical candidates. Its unique properties make it a valuable component for targeting a wide range of biological systems. For example, substituted 2-(R)-(trifluoromethyl)phenyl-morpholine derivatives have been investigated as potent therapeutic agents.[27] The stereochemistry at the C2 position is often critical for achieving the desired potency and selectivity.

Conclusion

The (R)- and (S)-2-(trifluoromethyl)morpholine enantiomers represent a powerful fusion of a privileged heterocyclic scaffold with the strategic benefits of fluorination. Their synthesis and separation, while challenging, unlock access to building blocks that can significantly enhance the properties of drug candidates. A thorough understanding of their stereoselective synthesis, chiral resolution, and detailed analytical characterization is fundamental for any researcher or drug development professional seeking to leverage these high-value motifs in the pursuit of novel therapeutics.

References

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). Available at: [Link]

-

Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - NIH. Available at: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. Available at: [Link]

-

Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021-10-26). Available at: [Link]

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH. Available at: [Link]

-

Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma - PubMed. Available at: [Link]

-

Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... - ResearchGate. Available at: [Link]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society. Available at: [Link]

-

Selected examples of trifluoromethylated heterocycles in fluoro‐pharmaceuticals. - ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols - PubMed. Available at: [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing. (2024-07-16). Available at: [Link]

-

Fluorine enables separation-free 'chiral chromatographic analysis' - Phys.org. (2020-07-02). Available at: [Link]

-

Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com. (2020-07-07). Available at: [Link]

- EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025-07-01). Available at: [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024-03-20). Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18). Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008-04-29). Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (2025-07-17). Available at: [Link]

-

Chiral Drug Separation. Available at: [Link]

-

Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025-07-18). Available at: [Link]

-

Chiral Separations: Methods and Protocols - ResearchGate. (2025-08-10). Available at: [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry - ACS Publications. (2023-04-26). Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025-08-09). Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023-01-10). Available at: [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) - Human Metabolome Database. Available at: [Link]

-

HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]

-

Chiral HPLC for efficient resolution of enantiomers - PubMed. Available at: [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

-

A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed. Available at: [Link]

-

This compound | C5H8F3NO | CID 53534845 - PubChem. Available at: [Link]

-

N-(3,3,3-TRIFLUORO-2-TRIFLUOROMETHYLPROPYL)-MORPHOLINE - SpectraBase. Available at: [Link]

-

Recognizing the NMR pattern for morpholine - ACD/Labs. (2008-05-06). Available at: [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021-01-04). Available at: [Link]

-

Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. - ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. skpharmteco.com [skpharmteco.com]

- 16. Chiral HPLC for efficient resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. acdlabs.com [acdlabs.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. phys.org [phys.org]

- 23. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]

- 24. This compound | C5H8F3NO | CID 53534845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 27. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

The Emergence of a Powerhouse Scaffold: An In-depth Technical Guide to the Discovery and History of 2-(Trifluoromethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(trifluoromethyl)morpholine scaffold has emerged from relative obscurity to become a valuable building block in modern medicinal chemistry. Its unique combination of the conformationally constrained, aqueous-soluble morpholine ring and the metabolically robust, lipophilic trifluoromethyl group offers a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important heterocyclic motif. We will explore the evolution of its synthesis from conceptual foundations to the development of scalable, stereoselective routes that have made it widely accessible. Furthermore, this document details its critical physicochemical properties, its strategic application in drug design, and provides a detailed, field-proven protocol for its preparation, offering researchers a complete technical resource for leveraging this scaffold in their discovery programs.

Introduction: The Strategic Fusion of Two Privileged Moieties

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful drug candidates, earning the title of "privileged structures."[1][2] The morpholine ring is a quintessential example, prized for its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and provide a stable, conformationally defined linker, often leading to enhanced pharmacokinetic profiles.[1][3] Concurrently, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design. The CF₃ group is a bioisostere for a methyl group but imparts profound changes: it is strongly electron-withdrawing, can block metabolic oxidation at the point of attachment, and significantly increases lipophilicity, which can enhance membrane permeability and target binding affinity.

The conceptual marriage of these two moieties in This compound creates a building block with a compelling set of pre-validated properties. The CF₃ group at the 2-position lowers the basicity (pKa) of the morpholine nitrogen compared to its unsubstituted parent, a critical modification that can mitigate off-target effects and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound. This guide delves into the history and synthesis of this increasingly important scaffold.

Historical Context and the "Discovery" Trajectory

While the first synthesis of a trifluoromethylated aromatic compound dates back to 1898, the specific history of this compound is more contemporary and reflects the evolving priorities of the pharmaceutical industry. An exhaustive search of early chemical literature does not reveal a singular "discovery" paper for the parent compound. Instead, its emergence appears to be driven by the increasing demand for novel, saturated heterocyclic building blocks in drug discovery programs from the late 1990s onwards.

A notable early milestone in the broader field was the work by Langlois and colleagues in 2000, who developed a morpholine-derived hemiaminal ether, 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine, as a stable and effective nucleophilic trifluoromethylating agent.[4][5][6] This demonstrated the utility of combining the morpholine scaffold with trifluoromethyl-containing fragments, likely spurring further interest in related structures.

However, the widespread availability and practical application of this compound as a building block were significantly advanced by the publication of a scalable and robust synthetic route in 2015.[7] This work, detailed in Section 4, effectively democratized access to both racemic and enantiomerically pure forms of the compound, cementing its place in the medicinal chemist's toolbox.

Physicochemical and Pharmacokinetic Profile: A Quantitative Look

The strategic value of this compound lies in its predictable influence on key molecular properties. The introduction of the CF₃ group has a profound electronic effect on the adjacent morpholine ring.

| Property | Morpholine (Parent) | This compound | Rationale for Change |

| pKa (of conjugate acid) | ~8.5[8] | ~6.8 | The strong electron-withdrawing effect of the CF₃ group reduces the electron density on the nitrogen atom, making it a weaker base. |

| logP (Octanol-Water) | -0.86 (Experimental)[8] | ~0.54 (Calculated)[9] | The trifluoromethyl group is significantly more lipophilic than a hydrogen atom, increasing the overall lipophilicity of the molecule. |

This reduction in pKa is particularly advantageous. A lower pKa can reduce the likelihood of unwanted interactions with acidic cellular compartments or off-target ion channels, and can fine-tune the overall absorption and distribution profile of a drug candidate. The increase in lipophilicity, balanced by the inherent polarity of the morpholine's ether oxygen, allows for a nuanced modulation of a molecule's ability to cross cellular membranes.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from challenging, low-yield procedures to efficient, scalable, and stereocontrolled processes. The key breakthrough was the use of a readily available, trifluoromethylated three-membered ring.

The Key Enabling Synthesis: From Epoxide to Morpholine

The most pivotal and widely adopted synthesis commences from the commercially available building block, 2-(trifluoromethyl)oxirane . This route, extensively detailed by researchers at Enamine, provides reliable, multigram access to both racemic and optically active this compound.[7]

The logic of this pathway is rooted in classic heterocyclic chemistry: the strained oxirane (epoxide) ring is susceptible to nucleophilic ring-opening, creating a 1,2-amino alcohol precursor which can then undergo intramolecular cyclization to form the six-membered morpholine ring.

Detailed Experimental Protocol: Synthesis of (rac)-2-(Trifluoromethyl)morpholine

This protocol is an adapted representation of the validated, scalable methodology.[7] It is designed to be self-validating, with clear steps and rationales.

Step 1: Nucleophilic Ring-Opening of 2-(Trifluoromethyl)oxirane

-

Rationale: This step utilizes the high reactivity of the strained epoxide ring. N-benzylethanolamine is chosen as the nucleophile; the benzyl group serves as a robust protecting group for the nitrogen that can be easily removed in a later step. The reaction is heated to ensure a sufficient rate of reaction.

-

Procedure:

-

To a sealed pressure vessel, add 2-(trifluoromethyl)oxirane (1.0 eq.).

-

Add N-benzylethanolamine (1.1 eq.).

-

Heat the mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting epoxide is consumed.

-

Cool the reaction to room temperature. The resulting crude amino diol intermediate is typically of sufficient purity to be used directly in the next step without further purification.

-

Step 2: Intramolecular Cyclization via Mesylation

-

Rationale: The primary hydroxyl group of the amino diol intermediate is selectively converted into a good leaving group (mesylate). The subsequent addition of a strong base promotes an intramolecular SN2 reaction, where the secondary amine attacks the carbon bearing the mesylate, closing the ring to form the morpholine scaffold.

-

Procedure:

-

Dissolve the crude amino diol from Step 1 in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.

-

Add a tertiary amine base, such as triethylamine (2.5 eq.), to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Upon completion, quench the reaction with water and extract the product with the organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-2-(trifluoromethyl)morpholine.

-

Step 3: Deprotection via Catalytic Hydrogenolysis

-

Rationale: Catalytic hydrogenation is a clean and efficient method for removing a benzyl protecting group. Hydrogen gas, in the presence of a palladium catalyst, cleaves the C-N bond of the benzyl group, liberating the free secondary amine of the final product.

-

Procedure:

-

Dissolve the crude N-benzyl-2-(trifluoromethyl)morpholine in a protic solvent such as ethanol or methanol.

-

Add a palladium on carbon catalyst (e.g., 10% Pd/C, ~5 mol%).

-

Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at atmospheric or slightly elevated pressure.

-

Stir vigorously at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography or distillation to afford pure this compound.

-

Applications in Drug Discovery: A Modern Building Block

The true value of this compound is realized when it is incorporated into larger, biologically active molecules. Its presence is often a strategic choice to overcome specific challenges in drug development, such as poor metabolic stability or undesirable basicity.

While many specific examples remain in proprietary corporate pipelines, the scaffold is frequently seen in patent literature for a wide range of therapeutic targets. A prominent public example of a highly substituted morpholine in an approved drug is Aprepitant , a neurokinin-1 (NK-1) receptor antagonist used to treat chemotherapy-induced nausea.[10] Although Aprepitant itself does not contain the 2-trifluoromethyl substitution, its complex stereochemistry and the critical role of the morpholine core highlight the scaffold's importance in orienting substituents for optimal receptor binding.[10] The development of Aprepitant involved extensive optimization of the morpholine substituents to achieve the desired potency and pharmacokinetic properties.

The logical next step, which is now being actively pursued by medicinal chemists, is to apply the unique benefits of the 2-(trifluoromethyl) group to such complex scaffolds to further enhance their drug-like properties.

Conclusion and Future Outlook

The story of this compound is not one of a singular, dramatic discovery, but rather of a rational and needs-driven evolution in chemical synthesis. Its rise to prominence is a direct result of the confluence of two major trends in medicinal chemistry: the pursuit of saturated heterocycles for improved drug-like properties and the strategic use of fluorine to enhance metabolic stability and target affinity. The development of a scalable synthetic route was the critical inflection point that transformed it from a chemical curiosity into a readily available tool for innovation. As drug discovery programs continue to tackle increasingly challenging biological targets, the demand for sophisticated, well-characterized, and strategically designed building blocks like this compound will only intensify. We can anticipate its appearance in a new generation of clinical candidates across a broad spectrum of diseases.

References

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]

- Google Patents. (1998).

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Singh, R. K., Kumar, S., & Kumar, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 20(1), 2219-2231. [Link]

-

Ferreira, L. F., Pinheiro, S., & de Souza, M. V. N. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(7), 999. [Link]

-

Organic Chemistry Portal. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2017). Asian Journal of Pharmaceutical and Clinical Research, 10(11), 58-66. [Link]

- Google Patents. (1996). Morpholine derivatives and their use as therapeutic agents. US5968934A.

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New stable reagents for the nucleophilic trifluoromethylation. 1. Trifluoromethylation Of carbonyl compounds with N-formylmorpholine derivatives. Organic Letters, 2(14), 2101-3. [Link]

-

FooDB. (2010). Showing Compound Morpholine (FDB008207). [Link]

-

Mykhailiuk, P. K. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

-

Google Patents. (2006). United States Patent. [Link]

-

Shcherbatiuk, A., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Nature, 492(7427), 95-99. [Link]

-

Zhang, C. (2015). ChemInform Abstract: Application of Langlois′ Reagent in Trifluoromethylation Reactions. ResearchGate. [Link]

-

Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (2023). ResearchGate. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New stable reagents for the nucleophilic trifluoromethylation. 1. Trifluoromethylation Of carbonyl compounds with N-formylmorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 8. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 9. chemscene.com [chemscene.com]

- 10. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

A Spectroscopic Guide to 2-(Trifluoromethyl)morpholine: A Key Building Block in Modern Drug Discovery

Abstract

The introduction of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties. The 2-(trifluoromethyl)morpholine moiety, in particular, has emerged as a valuable building block in the design of novel therapeutics.[1] This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Tailored for researchers, scientists, and drug development professionals, this document offers not only a repository of spectral data but also a field-proven perspective on data acquisition and interpretation, ensuring both scientific integrity and practical applicability.

The Strategic Importance of this compound in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Its favorable properties include high aqueous solubility, metabolic stability, and a low tendency to bind to off-target proteins. The addition of a trifluoromethyl (CF₃) group, a potent bioisostere for various functional groups, further enhances the molecular properties by increasing metabolic stability, modulating lipophilicity, and influencing binding affinity through unique electronic effects. The combination of these two moieties in this compound creates a chiral building block with significant potential for the development of next-generation pharmaceuticals.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following tables summarize the predicted NMR data for this compound. While experimental data from the primary literature is the gold standard, these predicted values, based on established computational models, provide a robust framework for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 3.5 - 4.0 | m |

| H-3 | 3.8 - 4.2 | m |

| H-5 | 3.6 - 4.0 | m |

| H-6 | 2.8 - 3.2 | m |

| NH | 1.5 - 2.5 | br s |